Methyl 2-chloro-5-methyl-1-oxaspiro[2.5]octane-2-carboxylate
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Overview
Description
Methyl 2-chloro-5-methyl-1-oxaspiro[25]octane-2-carboxylate is a chemical compound with the molecular formula C10H15ClO3 It is a member of the oxaspiro compounds, characterized by a spiro linkage involving an oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-chloro-5-methyl-1-oxaspiro[2.5]octane-2-carboxylate typically involves the reaction of 2-chloro-5-methyl-1-oxaspiro[2.5]octane with methyl chloroformate under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-chloro-5-methyl-1-oxaspiro[2.5]octane-2-carboxylate undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can undergo oxidation to form corresponding oxo derivatives.
Reduction Reactions: Reduction can lead to the formation of alcohol derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. Reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution Reactions: Formation of substituted derivatives such as amides or thioethers.
Oxidation Reactions: Formation of oxo derivatives.
Reduction Reactions: Formation of alcohol derivatives.
Scientific Research Applications
Methyl 2-chloro-5-methyl-1-oxaspiro[2.5]octane-2-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-chloro-5-methyl-1-oxaspiro[2.5]octane-2-carboxylate involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the modification of proteins, nucleic acids, or other cellular components, thereby exerting its effects. The specific pathways involved depend on the nature of the target molecules and the context of the reaction.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-chloro-6-propyl-1-oxaspiro[2.5]octane-2-carboxylate
- Methyl 2-ethyl-1-oxaspiro[2.5]octane-2-carboxylate
- Methyl 1-oxaspiro[2.5]octane-2-carboxylate
Uniqueness
Methyl 2-chloro-5-methyl-1-oxaspiro[25]octane-2-carboxylate is unique due to the presence of the chlorine atom and the specific spiro linkage involving an oxygen atom
Biological Activity
Methyl 2-chloro-5-methyl-1-oxaspiro[2.5]octane-2-carboxylate is a compound that has garnered attention due to its unique spiro structure and potential biological activities. This article explores its biological activity, including interactions with biomolecules, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula C9H11ClO3 and a molecular weight of approximately 218.68 g/mol. Its spiro structure, characterized by an oxygen atom in the spiro linkage, contributes to its reactivity and biological interactions. The presence of a chlorine atom and methyl groups enhances its electrophilic properties, making it a candidate for further pharmacological studies .
Mechanisms of Biological Activity
The biological activity of this compound is primarily attributed to its ability to act as an electrophile. This allows it to react with nucleophilic sites on proteins or nucleic acids, potentially leading to modifications that can alter biological functions . Such interactions may have implications for various cellular processes, including signaling pathways and metabolic functions.
Potential Therapeutic Applications
Preliminary studies suggest that this compound may possess therapeutic properties. Its structural similarities to other oxaspiro compounds indicate that it could be effective in targeting specific biological pathways. For instance, compounds with similar structures have been explored for their roles in obesity management and metabolic regulation . Future research is needed to elucidate the specific mechanisms through which this compound exerts its effects.
Comparative Analysis with Related Compounds
A comparative analysis highlights the unique features of this compound in relation to similar compounds:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
This compound | C9H11ClO3 | Contains a chlorine atom and a unique spiro structure |
Methyl 2-chloro-5,7-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate | C11H17ClO3 | Additional methyl groups at positions 5 and 7 |
Ethyl 2-methyl-1-oxaspiro[2.5]octane-2-carboxylate | C10H13O3 | Ethyl substitution instead of methyl |
This table illustrates how the specific chlorine substitution and methyl groups influence the reactivity and potential biological activities of these compounds .
Case Studies and Research Findings
Research into the biological activity of this compound is still in its early stages, but several studies have begun to explore its pharmacological potential:
- Electrophilic Interactions : Studies indicate that the compound can modify proteins through electrophilic mechanisms, which may lead to changes in protein function and cellular signaling pathways .
- Therapeutic Target Exploration : Investigations into similar oxaspiro compounds have shown promise in treating metabolic disorders, suggesting that this compound could also be beneficial in this area .
- In Vitro Studies : Preliminary in vitro studies are being conducted to assess the compound's effects on cell viability and metabolic activity, which will provide insights into its safety profile and efficacy as a therapeutic agent.
Properties
Molecular Formula |
C10H15ClO3 |
---|---|
Molecular Weight |
218.68 g/mol |
IUPAC Name |
methyl 2-chloro-5-methyl-1-oxaspiro[2.5]octane-2-carboxylate |
InChI |
InChI=1S/C10H15ClO3/c1-7-4-3-5-9(6-7)10(11,14-9)8(12)13-2/h7H,3-6H2,1-2H3 |
InChI Key |
JWPZGVPSEGFLOH-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC2(C1)C(O2)(C(=O)OC)Cl |
Origin of Product |
United States |
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